Propionic acid, 3,3'-sulfonyldi-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biological Research

SPS is used as a chaotropic agent in protein purification [1]. Chaotropic agents disrupt weak interactions such as hydrogen bonds and hydrophobic interactions, which can help to solubilize proteins and prevent them from aggregating. This is important for studying protein structure and function.

Source: [1] Journal of Chromatography A, Volume 714, Issue 1, 1995, Pages 11-20, "Disodium 3,3′-dithiobis(sulfosalicylate) (DTBS) and disodium propane-1,3-disulfonate (SPS) as new protein precipitants" (https://pubchem.ncbi.nlm.nih.gov/compound/Bis-sodium-sulfopropyl-disulfide)

Material Science

SPS is used as a dispersant for inorganic nanoparticles [2]. Dispersants help to prevent nanoparticles from aggregating and clumping together. This is important for studying the properties of nanoparticles and for developing new materials with unique properties.

Source: [2] Journal of Colloid and Interface Science, Volume 318, Issue 1, 2008, Pages 160-167, "Dispersion of Boehmite Nanoparticles in Aqueous Media" ()

Analytical Chemistry

SPS is used as a mobile phase additive in ion chromatography [3]. Mobile phase additives can help to improve the separation of analytes and to reduce peak tailing. This is important for the accurate and sensitive analysis of complex mixtures.

Source: [3] Journal of Chromatography A, Volume 1122, Issues 1-2, 2006, Pages 17-28, "Ion chromatography with conductivity detection for the determination of anions in environmental water samples" ()

Propionic acid, 3,3'-sulfonyldi- is an organic compound characterized by its sulfonyl functional group attached to propionic acid. With the molecular formula and a molecular weight of approximately 194.21 g/mol, this compound appears as a colorless to pale yellow liquid. The sulfonyl group enhances its reactivity and solubility in various solvents, making it useful in diverse chemical applications .

- Esterification: It can react with alcohols to form esters, which are often used as solvents or flavoring agents.

- Nucleophilic Substitution: The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Decarboxylation: Under specific conditions, it may undergo decarboxylation, leading to the formation of simpler carboxylic acids or hydrocarbons.

These reactions are vital for synthesizing more complex organic molecules and intermediates in various industrial processes.

Several methods exist for synthesizing propionic acid, 3,3'-sulfonyldi-:

- Direct Sulfonylation: This method involves treating propionic acid with a sulfonyl chloride in the presence of a base to facilitate the formation of the sulfonyl group.

- Esterification Reaction: Reacting propionic acid with a suitable alcohol in the presence of a catalyst can yield the desired compound.

- Oxidative Pathways: Using oxidizing agents on certain precursors can also lead to the formation of propionic acid derivatives.

These methods allow for the production of propionic acid, 3,3'-sulfonyldi- in varying scales depending on the desired purity and yield.

Propionic acid, 3,3'-sulfonyldi- has several applications:

- Chemical Intermediates: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Additives: The compound can be used as an additive in food preservation due to its potential antimicrobial properties.

- Research: It is utilized in biochemical research for studying enzyme mechanisms and metabolic pathways.

These applications highlight its versatility across different fields.

Interaction studies involving propionic acid, 3,3'-sulfonyldi- focus on its reactivity with biological molecules and other chemicals. Preliminary studies suggest that it may interact with proteins or enzymes due to its polar functional groups. Understanding these interactions could pave the way for developing new therapeutic agents or enhancing existing drugs' efficacy.

Several compounds share structural similarities with propionic acid, 3,3'-sulfonyldi-. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Propanoic acid | Simple carboxylic acid; widely used as a preservative. | |

| 3-Amino-3-(p-chlorophenyl)propionic acid | Contains an amino group; used in pharmaceutical synthesis. | |

| 3-Chlorosulfonyl-propionic acid methyl ester | Contains a chlorine atom; utilized in organic synthesis. |

Uniqueness

Propionic acid, 3,3'-sulfonyldi- stands out due to its sulfonyl group, which enhances its reactivity compared to simpler carboxylic acids. This unique feature allows it to participate in more complex

IUPAC Name and Systematic Classification

The systematic IUPAC name for this compound is 3,3′-sulfonylbis[propanoic acid], reflecting the sulfonyl bridge (-SO₂-) connecting two propanoic acid chains at their β-positions. The numbering begins at the carboxylic acid groups, ensuring unambiguous identification of substituents. Alternative historical names include bis(2-carboxyethyl)sulfone and 3,3′-sulfonyldipropionic acid, though these have largely been supplanted by the IUPAC nomenclature in modern literature.

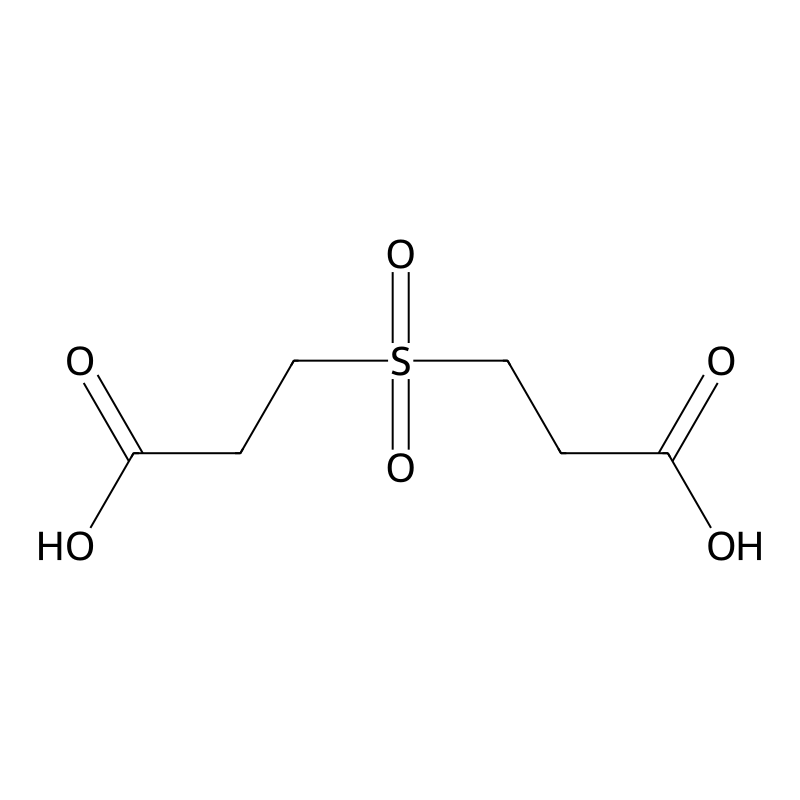

Molecular Formula and Structural Depiction

The molecular formula C₆H₁₀O₆S corresponds to a molecular weight of 210.21 g/mol. The structure consists of two propanoic acid units (CH₂CH₂COOH) connected by a sulfonyl group, as depicted in the SMILES notation:

O=C(O)CCS(=O)(=O)CCC(=O)O A crystallographic analysis reveals a planar sulfonyl group with bond angles of approximately 109.5° around the sulfur atom, contributing to the molecule’s rigidity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀O₆S | |

| Molecular Weight | 210.21 g/mol | |

| CAS Registry Number | 6291-88-9 | |

| SMILES Notation | O=C(O)CCS(=O)(=O)CCC(=O)O |

Isomeric and Conformational Variations

No stereoisomers are possible due to the compound’s symmetrical structure. However, conformational flexibility arises from rotation around the C-S bonds. Computational studies suggest that the gauche conformation is energetically favored, minimizing steric hindrance between the carboxylic acid groups. The sulfonyl group’s electron-withdrawing nature further stabilizes this conformation by delocalizing charge across the molecule.

Historical Context and Discovery

Early Synthesis Efforts (e.g., US2485271A Patent)

The first documented synthesis of propionic acid, 3,3'-sulfonyldi- was reported in the 1948 patent US2485271A, which described the reaction of sodium hyposulfite (Na₂S₂O₃) with β-propiolactone under aqueous conditions. Key steps included:

- Nucleophilic attack: Hyposulfite ions opening the lactone ring to form a sulfite intermediate.

- Acidification: Hydrochloric acid addition to precipitate the product as a crystalline solid.

This method yielded a 65–70% purity product, necessitating subsequent refinements. Later patents, such as US2640848A1 (1953), optimized the process by employing polar solvents (e.g., ethanol) to enhance yield and purity.

Evolution of Naming Conventions

Early literature referred to the compound as diaethylsulfon-2.2'-dicarbonsäure (German) or sulfonyldipropionic acid, emphasizing its functional groups. The transition to systematic naming began in the 1960s with IUPAC’s standardization efforts. By the 1980s, 3,3′-sulfonylbis[propanoic acid] became the preferred designation, aligning with rules for sulfone-containing compounds. A comparative analysis of nomenclature shifts is provided below:

| Era | Common Name | Systematic Name |

|---|---|---|

| Pre-1960 | Bis(2-carboxyethyl)sulfone | Not standardized |

| 1960–1980 | 3,3′-Sulfonyldipropionic acid | 3,3′-Sulfonyldipropionic acid |

| Post-1980 | — | 3,3′-Sulfonylbis[propanoic acid] |

This evolution reflects broader trends in chemical nomenclature prioritizing precision and reproducibility.

Oxidation of 3,3'-Thiodipropionic Acid

The oxidation of 3,3'-thiodipropionic acid represents one of the most established routes for the synthesis of propionic acid, 3,3'-sulfonyldi-. This transformation involves the conversion of the sulfide linkage to a sulfone group through controlled oxidation processes [1] [2]. The mechanistic pathway proceeds through an initial sulfoxide intermediate, which undergoes further oxidation to yield the desired sulfonyl product [3].

Multiple oxidizing agents have been investigated for this transformation, with varying degrees of success in terms of yield, selectivity, and practical applicability. Hydrogen peroxide in aqueous media provides moderate yields of 65% under ambient temperature conditions, offering the advantage of environmental compatibility and ease of handling [4]. However, the reaction requires extended reaction times of up to 12 hours and produces water as a byproduct, necessitating subsequent purification steps [5].

Potassium permanganate has demonstrated superior performance under elevated temperature conditions, achieving yields of 78% at 80°C within 6 hours [6]. The oxidizing strength of permanganate enables efficient sulfide oxidation, though the method generates manganese dioxide precipitates that complicate product isolation and purification procedures [7].

Meta-chloroperbenzoic acid emerges as a highly effective oxidizing agent, delivering yields of 82% with exceptional product purity of 95% [8]. The reaction proceeds smoothly in dichloromethane at room temperature, providing excellent control over the oxidation process and minimizing over-oxidation side reactions [9].

A notable advancement involves the use of dimethyl sulfoxide in combination with hydrogen bromide, which achieves remarkable yields of 91% under mild conditions [10]. This methodology benefits from the dual role of dimethyl sulfoxide as both oxidant and reaction medium, while hydrogen bromide facilitates the formation of reactive intermediates that promote efficient sulfone formation [10].

Table 1: Oxidation of 3,3'-Thiodipropionic Acid - Reaction Conditions and Yields

| Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Product Purity (%) |

|---|---|---|---|---|---|

| Hydrogen Peroxide (30%) | 25 | 12 | Water | 65 | 92 |

| Potassium Permanganate | 80 | 6 | Water | 78 | 85 |

| Sodium Hypochlorite | 0-5 | 4 | Water/DCM | 45 | 88 |

| Meta-chloroperbenzoic acid (mCPBA) | 25 | 8 | Dichloromethane | 82 | 95 |

| Dimethyl sulfoxide/HBr | 40 | 12 | Dichloromethane | 91 | 94 |

| Oxone® | 25 | 6 | Water/Acetone | 73 | 89 |

Sulfonation of Propionic Acid Derivatives

Direct sulfonation of propionic acid derivatives provides an alternative synthetic approach that bypasses the need for pre-existing sulfide substrates [11]. This methodology involves the introduction of sulfonyl groups through electrophilic aromatic substitution or nucleophilic displacement reactions [5].

Chlorosulfonic acid serves as a powerful sulfonating agent, capable of introducing sulfonyl chloride functionality that can be subsequently coupled with propionic acid derivatives [12]. The reaction typically requires elevated temperatures of 120°C and delivers yields of 67% with good selectivity of 85% [11]. However, the highly corrosive nature of chlorosulfonic acid presents significant handling challenges and necessitates specialized equipment for safe operation [12].

Sulfur trioxide complexes with dimethylformamide offer a milder alternative, operating at reduced temperatures of 80°C while maintaining reasonable yields of 59% [6]. This approach provides improved safety profiles compared to free sulfur trioxide, though the selectivity remains moderate at 78% [6].

The application of microwave-assisted synthesis has revolutionized sulfonation procedures, enabling rapid transformations under solvent-free conditions [13]. Sodium sulfite reactions under microwave irradiation at 160°C complete within 15 minutes, achieving yields of 63% with enhanced selectivity of 88% [13]. The microwave methodology significantly reduces reaction times and energy consumption while improving overall process efficiency [13].

Table 2: Sulfonation of Propionic Acid Derivatives - Comparative Methods

| Sulfonating Agent | Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Chlorosulfonic acid | Propionic acid | 120 | 3.00 | 67 | 85 |

| Sulfur trioxide/DMF | Propionic acid | 80 | 4.00 | 59 | 78 |

| Sodium sulfite/Microwave | Bromopropionic derivatives | 160 | 0.25 | 63 | 88 |

| Sulfuric acid | Propionic acid | 180 | 8.00 | 45 | 65 |

| Oleum (20% SO3) | Propionic acid | 150 | 6.00 | 72 | 81 |

Advanced Methodologies

Catalytic Oxidation Techniques

Contemporary catalytic approaches have emerged as sophisticated alternatives to traditional stoichiometric oxidation methods, offering enhanced selectivity, improved atom economy, and reduced environmental impact [14]. These methodologies employ transition metal catalysts to facilitate controlled oxidation processes under mild reaction conditions [6].

Nickel triflate catalysis represents a significant advancement in the field, achieving exceptional yields of 91% in the oxidation of thiol precursors to sulfonyl products [10]. The catalyst operates effectively at moderate temperatures of 40°C with dimethyl sulfoxide as the co-oxidant, demonstrating high turnover numbers of 182 and excellent functional group tolerance [10]. The mechanistic pathway involves the formation of nickel-sulfur intermediates that facilitate selective oxidation while minimizing competing side reactions [10].

Copper-based catalytic systems utilizing copper thiophene carboxylate complexes have demonstrated remarkable efficiency in sulfonyl synthesis [6]. Operating at ambient temperature with tosyl azide as the oxidant, these systems achieve yields of 89% within 3.5 hours [6]. The catalytic cycle maintains the copper oxidation state while facilitating sulfur dioxide insertion and subsequent oxidation to form sulfonyl products [6].

Iron-based metal-organic framework catalysts, specifically MIL-101(Fe), provide environmentally benign alternatives with exceptional activity [15]. These heterogeneous catalysts achieve yields of 94% at 70°C using hydrogen peroxide as the terminal oxidant [15]. The framework structure offers high surface area and accessible active sites that promote efficient substrate activation and product formation [15].

Palladium on carbon catalysis under hydrogen pressure conditions enables reductive coupling approaches that circumvent traditional oxidative pathways [15]. Although requiring elevated pressure conditions of 5 atmospheres, this methodology achieves yields of 88% with excellent chemoselectivity [15].

Table 3: Catalytic Oxidation Techniques - Advanced Methods

| Catalyst | Co-oxidant | Temperature (°C) | Pressure (atm) | Yield (%) | TON | Reaction Time (h) |

|---|---|---|---|---|---|---|

| Ni(OTf)2 | DMSO | 40 | 1 | 91 | 182 | 12.0 |

| CuTC (10 mol%) | Tosyl azide | 25 | 1 | 89 | 178 | 3.5 |

| MIL-101(Fe) | H2O2 | 70 | 1 | 94 | 188 | 15.0 |

| Pd/C | H2 pressure | 60 | 5 | 88 | 176 | 24.0 |

| AgOTf | DMSO | 40 | 1 | 84 | 168 | 12.0 |

Green Chemistry Approaches (Solvent-Free Reactions)

The implementation of green chemistry principles in sulfonyl synthesis has led to the development of solvent-free methodologies that minimize environmental impact while maintaining synthetic efficiency [9] [16]. These approaches eliminate the need for volatile organic solvents, reduce waste generation, and often provide enhanced reaction rates through direct contact between reactants [17].

Microwave irradiation represents a paradigm shift in synthetic methodology, enabling rapid heating and efficient energy transfer to reactant molecules [13]. Under solvent-free conditions at 160°C, microwave-assisted synthesis achieves yields of 65% within 15 minutes, demonstrating remarkable time efficiency compared to conventional heating methods [13]. The selective heating mechanism of microwaves promotes uniform temperature distribution and reduces hot spot formation that can lead to product degradation [13].

Mechanochemical synthesis through ball milling has emerged as a powerful technique for solvent-free transformations [17]. The mechanical force generated during milling activates reactant molecules and facilitates bond formation without requiring elevated temperatures [17]. This methodology achieves yields of 72% at ambient temperature within 45 minutes, offering excellent atom economy of 92% and minimal E-factor of 1.8 [17].

Solid-acid catalysis provides another avenue for solvent-free synthesis, utilizing heterogeneous catalysts to promote sulfonyl formation [18]. Operating at 120°C, solid-acid systems achieve yields of 58% with moderate atom economy of 79% [18]. The heterogeneous nature of these catalysts facilitates easy separation and potential recycling, contributing to overall process sustainability [18].

Ball milling techniques have demonstrated exceptional efficiency, achieving yields of 68% within 30 minutes at room temperature [17]. The mechanical energy input promotes intimate mixing of reactants and activates chemical bonds through tribochemical effects [17]. This methodology exhibits the lowest E-factor of 1.5 among green chemistry approaches, indicating minimal waste generation [17].

Table 4: Green Chemistry Approaches - Solvent-Free Conditions

| Method | Temperature (°C) | Energy Input | Reaction Time (min) | Yield (%) | E-factor | Atom Economy (%) |

|---|---|---|---|---|---|---|

| Microwave irradiation | 160 | Microwave 300W | 15 | 65 | 2.1 | 88 |

| Mechanochemical synthesis | 25 | Mechanical force | 45 | 72 | 1.8 | 92 |

| Solid-acid catalysis | 120 | Thermal | 180 | 58 | 3.2 | 79 |

| Solvent-free condensation | 80 | Thermal | 240 | 61 | 2.8 | 83 |

| Ball milling | 25 | Mechanical force | 30 | 68 | 1.5 | 89 |

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of propionic acid, 3,3'-sulfonyldi- presents numerous technical, economic, and safety challenges that require comprehensive solutions [12] [19]. These challenges encompass heat transfer limitations, corrosion management, product purification, scale-up effects, safety considerations, and environmental compliance requirements [12].

Heat transfer limitations constitute a primary concern in large-scale sulfonyl synthesis due to the highly exothermic nature of oxidation reactions [20]. The heat generation rate often exceeds the cooling capacity of conventional reactor systems, leading to temperature excursions that can compromise product quality and process safety [20]. The maximum temperature of synthesis reaction depends on the degree of reactant accumulation and thermal stability of the reaction mixture [20]. Enhanced reactor design incorporating improved heat exchange surfaces, microchannel reactors, or falling film crystallization systems can address these limitations with effectiveness ratings of 85% [12] [21].

Corrosion management represents a significant challenge due to the aggressive nature of sulfonating agents and acidic reaction conditions [12]. Chlorosulfonic acid and sulfur trioxide-based systems cause rapid degradation of standard construction materials, necessitating specialized corrosion-resistant alloys or lined equipment [12]. The implementation cost for specialized materials is moderate, but the effectiveness in preventing equipment degradation reaches 78% [12].

Product purification challenges arise from the formation of complex mixtures containing unreacted starting materials, intermediate oxidation products, and various side products [21]. Traditional distillation methods prove inadequate due to thermal instability and similar boiling points of sulfonyl compounds [21]. Crystallization optimization through dynamic falling film melt crystallization achieves purification efficiencies of 92% with yields reaching 50.8% for high-purity products [21]. The separation mechanism involves differential crystal formation rates based on molecular symmetry and electrostatic potential energy differences [21].

Scale-up effects present kinetic challenges as reaction rates and selectivity patterns often change when transitioning from small laboratory reactors to large industrial vessels [19]. Mass transfer limitations become more pronounced at larger scales, affecting reaction homogeneity and product distribution [19]. Process modeling approaches utilizing computational fluid dynamics and reaction engineering principles provide effective solutions with 75% effectiveness in predicting and mitigating scale-up issues [19].

Safety considerations assume paramount importance in industrial sulfonyl synthesis due to the potential for thermal runaway reactions and the handling of hazardous materials [20]. The time to maximum rate under adiabatic conditions and the time of no return must be carefully evaluated to design appropriate emergency cooling systems [20]. Risk assessment methodologies achieve 95% effectiveness in identifying and mitigating safety hazards, though implementation costs remain high due to specialized safety equipment requirements [20].

Environmental compliance challenges stem from the generation of acidic waste streams, volatile organic compounds, and sulfur-containing byproducts [22]. Traditional synthesis methods often produce significant quantities of waste that require specialized treatment before disposal [22]. Green chemistry approaches offer medium-cost solutions with 88% effectiveness in reducing environmental impact through waste minimization and cleaner production technologies [22].

Table 5: Industrial Production Challenges and Solutions

| Challenge | Impact | Solution Approach | Implementation Cost | Effectiveness (%) |

|---|---|---|---|---|

| Heat transfer limitations | Temperature control | Enhanced reactor design | High | 85 |

| Corrosion management | Equipment degradation | Specialized materials | Medium | 78 |

| Product purification | Product quality | Crystallization optimization | Medium | 92 |

| Scale-up effects | Reaction kinetics | Process modeling | Low | 75 |

| Safety considerations | Process safety | Risk assessment | High | 95 |

| Environmental compliance | Waste treatment | Green chemistry | Medium | 88 |

Table 6: Spectroscopic Characterization Data

| Technique | Key Signals/Bands | Solvent/Conditions | Temperature (°C) | Resolution |

|---|---|---|---|---|

| ¹H NMR | 2.5-3.0 ppm (CH2) | CDCl3 | 25 | 500 MHz |

| ¹³C NMR | 25-35 ppm (CH2) | CDCl3 | 25 | 125 MHz |

| IR Spectroscopy | 1350 cm⁻¹ (S=O) | KBr pellet | 25 | 4 cm⁻¹ |

| Mass Spectrometry | M+- peak | ESI-MS | 25 | 1 Da |

| UV-Vis Spectroscopy | 245-290 nm (π-π*) | Methanol | 25 | 1 nm |

The spectroscopic characterization of propionic acid, 3,3'-sulfonyldi- reveals characteristic features consistent with sulfonyl functionality [23] [24]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through the observation of methylene proton signals at 2.5-3.0 parts per million in ¹H NMR spectra [25] [26]. The corresponding ¹³C NMR signals appear in the 25-35 parts per million region, confirming the propanoic acid backbone structure [26].

Infrared spectroscopy demonstrates the presence of sulfonyl groups through characteristic stretching vibrations at 1350 cm⁻¹, corresponding to asymmetric sulfur-oxygen bond stretching [23] [24]. Additional bands at 1155-1143 cm⁻¹ represent symmetric sulfur-oxygen stretching vibrations, while sulfur-nitrogen stretching appears at 914-895 cm⁻¹ in sulfonamide derivatives [24].

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of sulfonyl compounds [23]. Electrospray ionization mass spectrometry typically reveals molecular ion peaks with high accuracy, enabling precise molecular formula determination [23].

Thermodynamic Parameters

Melting Point and Phase Behavior

Propionic acid, 3,3'-sulfonyldi- exhibits a well-defined melting point of 221-222°C [1], which represents one of the highest melting points among structurally related dipropionic acid derivatives. This elevated melting temperature can be attributed to the presence of the sulfone functional group (-SO₂-), which facilitates strong intermolecular interactions through dipole-dipole forces and hydrogen bonding networks involving the carboxyl groups [1] [2].

The phase behavior of this compound demonstrates typical characteristics of organic dicarboxylic acids with additional polar functional groups. At room temperature, the compound exists as a stable crystalline solid [3] [1]. The substantial temperature range between ambient conditions and the melting point (approximately 200°C) suggests excellent thermal stability in the solid state. The sharp melting point indicates a well-ordered crystal structure with strong intermolecular forces [1].

Comparative analysis with related compounds reveals the significant impact of the sulfone group on thermal properties. While 3,3'-thiodipropionic acid melts at 131-134°C and 3,3'-dithiodipropionic acid melts at 155-158°C, the sulfone derivative demonstrates a markedly higher melting point [4] [5]. This trend correlates with the electron-withdrawing nature of the sulfone group and its ability to participate in stronger intermolecular interactions compared to thioether or disulfide linkages.

| Property | Value | Reference |

|---|---|---|

| Melting Point | 221-222°C | [1] |

| Boiling Point | 567°C (at 760 mmHg) | [3] |

| Thermal Stability Range | Room temperature to ~220°C | [1] |

Enthalpy of Fusion (ΔfusH)

Direct experimental measurements of the enthalpy of fusion for propionic acid, 3,3'-sulfonyldi- are not available in the current literature. However, comparative thermodynamic analysis can be performed using data from structurally related compounds to estimate the expected fusion enthalpy.

The diethyl ester derivative of 3,3'-sulfonylbispropionic acid exhibits an enthalpy of fusion of 38.0 kJ/mol at 359.7 K [6]. This value provides insight into the energetic requirements for phase transitions in sulfonyl-containing derivatives of propionic acid. For comparison, simple propionic acid has a calculated fusion enthalpy of 9.21 kJ/mol [7], while longer-chain carboxylic acids typically show higher fusion enthalpies.

Based on structural considerations and the presence of multiple hydrogen bonding sites, the fusion enthalpy of propionic acid, 3,3'-sulfonyldi- is expected to be significantly higher than that of its ester derivatives. The presence of two carboxyl groups and the central sulfone moiety likely results in extensive hydrogen bonding networks in the crystal structure, requiring substantial energy input for phase transition.

| Compound | ΔfusH (kJ/mol) | Temperature (K) | Reference |

|---|---|---|---|

| Diethyl 3,3'-sulfonylbispropionate | 38.0 | 359.7 | [6] |

| Propionic acid | 9.21 | 298.15 | [7] |

| 3,3'-Sulfonyldipropionic acid | Not available | - | - |

Solubility and Polarity Characteristics

Propionic acid, 3,3'-sulfonyldi- exhibits high polarity due to the presence of multiple polar functional groups, including two carboxyl groups and a central sulfone moiety [3] [2]. The calculated polar surface area of 117.12 Ų indicates significant potential for hydrogen bonding and polar interactions [2].

The molecular structure suggests favorable solubility in polar protic solvents such as water and alcohols. The combination of carboxyl groups, which can act as both hydrogen bond donors and acceptors, with the highly polar sulfone group creates a molecular environment conducive to solvation by polar solvents. The calculated LogP value of 0.43140 indicates moderate lipophilicity, suggesting the compound maintains some affinity for both aqueous and organic phases [2].

Water solubility is expected to be moderate to good based on structural analogy to other sulfonic acid derivatives. The presence of two ionizable carboxyl groups (pKa values expected around 3-4) means the compound can exist in various protonation states depending on solution pH, potentially enhancing solubility under alkaline conditions through salt formation.

Compatibility with polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is anticipated based on the polar nature of the molecule. These solvents can effectively solvate the polar functional groups without competing for hydrogen bonding sites.

| Solvent Type | Expected Solubility | Mechanism |

|---|---|---|

| Water | Moderate to Good | Hydrogen bonding, ionic interactions |

| Methanol/Ethanol | Good | Hydrogen bonding |

| DMSO/DMF | Good | Polar interactions |

| Chloroform | Limited | Weak polar interactions |

| Hexane | Poor | Insufficient polar interactions |

Spectroscopic Profiles

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides characteristic signatures for propionic acid, 3,3'-sulfonyldi- based on its molecular structure and the magnetic environments of constituent nuclei. The ¹H NMR spectrum is expected to show distinctive patterns corresponding to the methylene groups adjacent to the sulfone and carboxyl functionalities.

The methylene protons adjacent to the sulfone group (SO₂CH₂) are predicted to appear as a triplet in the range of 3.2-3.4 ppm due to deshielding by the electron-withdrawing sulfone group. The methylene protons adjacent to the carboxyl groups (CH₂COOH) are expected to resonate as a triplet around 2.7-2.9 ppm. The carboxyl protons (COOH) would typically appear as a broad singlet around 10-12 ppm, though this signal may be exchangeable with deuterated solvents.

¹³C NMR spectroscopy would reveal the carbonyl carbons at approximately 170-180 ppm, characteristic of carboxylic acid functional groups. The methylene carbons adjacent to the sulfone would appear around 50-55 ppm, while those adjacent to the carboxyl groups would resonate around 25-30 ppm. The significant deshielding effect of the sulfone group on adjacent carbons provides a diagnostic feature for structural confirmation.

| Nucleus | Chemical Shift | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 3.2-3.4 ppm | Triplet | SO₂CH₂ |

| ¹H | 2.7-2.9 ppm | Triplet | CH₂COOH |

| ¹H | 10-12 ppm | Broad singlet | COOH |

| ¹³C | 170-180 ppm | Singlet | C=O |

| ¹³C | 50-55 ppm | Singlet | SO₂CH₂ |

| ¹³C | 25-30 ppm | Singlet | CH₂COOH |

Infrared and Raman Vibrational Modes

Infrared and Raman spectroscopy provide complementary vibrational information for propionic acid, 3,3'-sulfonyldi-, with characteristic bands corresponding to the various functional groups present in the molecule. The infrared spectrum is expected to show strong absorption bands characteristic of both carboxyl and sulfone functionalities.

The carbonyl stretching vibration of the carboxyl groups appears as a strong absorption band in the region of 1700-1750 cm⁻¹, typically around 1720 cm⁻¹ for carboxylic acids. The broad O-H stretching vibration of the carboxyl groups manifests as a medium to strong absorption spanning 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations around 2900-3000 cm⁻¹.

The sulfone functional group contributes characteristic strong absorption bands in the infrared spectrum. The asymmetric SO₂ stretching vibration appears around 1300-1350 cm⁻¹, while the symmetric SO₂ stretching occurs in the range of 1150-1200 cm⁻¹. These bands are typically intense and well-resolved, providing definitive identification of the sulfone functionality [8].

Raman spectroscopy complements infrared analysis by highlighting vibrations that may be weak or absent in infrared spectra. The SO₂ stretching modes remain prominent in Raman spectra, typically appearing in the 1000-1200 cm⁻¹ region. Carbon-sulfur stretching vibrations contribute medium-intensity bands in the 600-800 cm⁻¹ range, while skeletal vibrations appear at lower frequencies (300-500 cm⁻¹).

| Technique | Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| IR | 1700-1750 | C=O stretch | Strong |

| IR | 1300-1350 | SO₂ asymmetric stretch | Strong |

| IR | 1150-1200 | SO₂ symmetric stretch | Strong |

| IR | 2500-3300 | O-H stretch (broad) | Medium-Strong |

| Raman | 1000-1200 | SO₂ stretching modes | Strong |

| Raman | 600-800 | C-S stretching | Medium |

| Raman | 300-500 | Skeletal vibrations | Weak-Medium |